2-Chloro-7-fluoro-1,5-naphthyridine
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Overview
Description
2-Chloro-7-fluoro-1,5-naphthyridine is a heterocyclic compound with the molecular formula C8H4ClFN2. It belongs to the class of naphthyridines, which are characterized by a fused ring system containing two nitrogen atoms.
Mechanism of Action
Target of Action
It is known that 1,5-naphthyridine derivatives, to which this compound belongs, have significant importance in the field of medicinal chemistry due to their wide variety of biological activities .
Mode of Action
It is known that 1,5-naphthyridines can react with electrophilic or nucleophilic reagents, undergo oxidations, reductions, cross-coupling reactions, and form metal complexes .
Biochemical Pathways
It is known that 1,5-naphthyridines can interact with various biochemical pathways due to their reactivity with electrophilic or nucleophilic reagents .
Result of Action
It is known that 1,5-naphthyridines exhibit a great variety of biological activities .
Preparation Methods
The synthesis of 2-Chloro-7-fluoro-1,5-naphthyridine typically involves the chlorination and fluorination of 1,5-naphthyridine derivatives. One common method includes the use of phosphorus oxychloride (POCl3) to introduce the chlorine atom at the 2-position of the naphthyridine ring . The fluorine atom can be introduced using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
2-Chloro-7-fluoro-1,5-naphthyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Cross-Coupling Reactions: It can participate in Suzuki-Miyaura and Heck cross-coupling reactions to form complex molecules.
Scientific Research Applications
2-Chloro-7-fluoro-1,5-naphthyridine has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential anticancer, antibacterial, and antiviral activities.
Material Science: The compound is used in the development of organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: It is employed in the study of enzyme inhibitors and receptor modulators, contributing to the understanding of biological pathways.
Comparison with Similar Compounds
2-Chloro-7-fluoro-1,5-naphthyridine can be compared with other naphthyridine derivatives such as:
2-Chloro-1,5-naphthyridine: Lacks the fluorine atom, which may result in different reactivity and biological activity.
7-Fluoro-1,5-naphthyridine: Lacks the chlorine atom, affecting its chemical properties and applications.
2,7-Dichloro-1,5-naphthyridine:
The unique combination of chlorine and fluorine atoms in this compound imparts distinct chemical and biological properties, making it a valuable compound in various research fields.
Properties
IUPAC Name |
2-chloro-7-fluoro-1,5-naphthyridine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4ClFN2/c9-8-2-1-6-7(12-8)3-5(10)4-11-6/h1-4H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCPAJDYXZGMQJZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC2=C1N=CC(=C2)F)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4ClFN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.58 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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